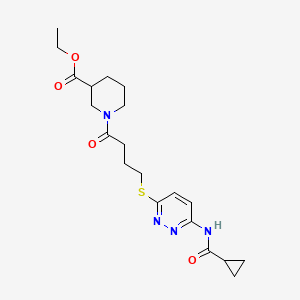

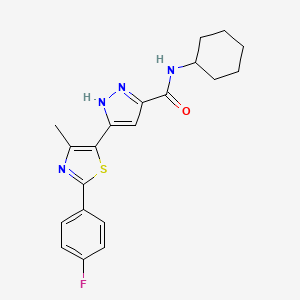

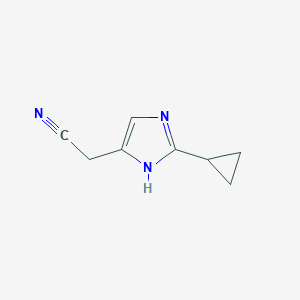

ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Aplicaciones Científicas De Investigación

Antioxidant Capacity and Reaction Pathways

Research on antioxidants, particularly focusing on assays like ABTS/PP decolorization, provides valuable insights into understanding the antioxidant capacity of various compounds. The ABTS radical cation-based assays, used alongside DPPH assays, serve to elucidate the antioxidant capabilities of compounds, potentially including quinazolinone derivatives like ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate. These methodologies highlight the importance of understanding the specific reaction pathways and antioxidant mechanisms that could be relevant to this compound's research applications (Ilyasov et al., 2020).

Analytical Methods for Antioxidant Activity

The comprehensive review of methods used to determine antioxidant activity emphasizes the diversity of assays available for assessing the antioxidant potential of compounds. Techniques such as ORAC, HORAC, TRAP, and TOSC assays, among others, provide a framework for evaluating the antioxidant capacity of compounds, including potentially this compound. This research underscores the applicability of such assays in the detailed study of antioxidants within various fields, from food engineering to pharmacy (Munteanu & Apetrei, 2021).

Oxidative Degradation and Antioxidant Mechanisms

Investigations into the oxidative degradation pathways of antioxidants, including the formation of coupling adducts and subsequent degradation products, are crucial for understanding the antioxidant mechanisms at a molecular level. Such research can provide insights into how this compound might interact in oxidative environments, contributing to its potential antioxidant capacity and the specificity of its reactions in biological or chemical systems (Husain & Husain, 2007).

Applications in Electrochemical Surface Finishing and Energy Storage

The field of electrochemical technology, particularly involving room-temperature haloaluminate ionic liquids, presents a fascinating area of application for a wide range of compounds. The versatility and efficiency of these ionic liquids in electroplating and energy storage technologies could provide a novel context for the application of this compound, especially in the development of new materials and processes (Tsuda, Stafford, & Hussey, 2017).

Propiedades

IUPAC Name |

ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-4-22-14(18)5-6-17-9-16-11-8-13(21-3)12(20-2)7-10(11)15(17)19/h7-9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYJNSMBXIGDBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496032.png)

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2496043.png)

![6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2496045.png)